2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline
Overview
Description
The compound “2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline” is a complex organic molecule that contains a pyrimidine ring and an isoindoline ring. The pyrimidine ring is substituted with a chlorine atom and a methyl group, and it’s connected to the isoindoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and isoindoline rings. The chlorine and methyl substituents on the pyrimidine ring would likely influence the chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might make the compound more polar, while the methyl group might increase its hydrophobicity .Scientific Research Applications
Antiproliferative Activity : Novel derivatives of isoindoline, including N-phenyl-1-iminoisoindoline, demonstrated antiproliferative activity in vitro, with some compounds showing a strong non-specific effect on all cell lines and others exhibiting selective effects on specific cell lines (Sović et al., 2011).
Crystal and Molecular Structures : Studies on isomeric compounds similar to 2-(6-Chloro-2-methylpyrimidin-4-yl)isoindoline have explored their crystal and molecular structures, with a focus on conformational differences and hydrogen-bonding interactions in their crystal structures (Odell et al., 2007).
Chemical Reaction Chemistry with Metals : The sterically crowded isoindoline pincer ligand exhibits different reaction chemistry with various metal ions, including Cd2+, Zn2+, and Pd2+, demonstrating diverse ligand coordination modes dependent on the choice of metal ion (Dietrich et al., 2005).
Biocorrosion Inhibition : 2-Aminopyrimidine derivatives, closely related to this compound, show biocidal activity and corrosion inhibitor activity, reducing biocorrosion of steel by specific bacterial strains (Onat et al., 2016).
Coordination Chemistry with CdII and ZnII : Studies on isoindoline ligands with Cd2+ and Zn2+ reveal the formation of octahedrally coordinated complexes, demonstrating the significance of ligand structure in metal coordination chemistry (Wicholas et al., 2006).
Tyrosinase Inhibitory Activity : A series of isoindoline derivatives, including 2-((pyridinylamino)methyl)isoindoline-1,3-dione, have been studied for their tyrosinase inhibitory activity, with some showing higher activity than the positive control arbutin (Then et al., 2018).
Photophysical Properties and Computational Investigations : Tricarbonylrhenium(I) derivatives of 2-(4-methylpyridin-2-yl)benzo[d]-X-azole have been explored for their photophysical properties through experimental and computational studies, demonstrating the impact of organic ligands on the optical properties of complexes (Albertino et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(6-chloro-2-methylpyrimidin-4-yl)-1,3-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-9-15-12(14)6-13(16-9)17-7-10-4-2-3-5-11(10)8-17/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIXVPFQXEZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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